molecular formula C31H24N6Na2O8S2 B14723717 Disodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 5938-84-1

Disodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B14723717
CAS No.: 5938-84-1
M. Wt: 718.7 g/mol
InChI Key: CULQWZFBJPNGAO-UHFFFAOYSA-L
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Description

Disodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2-methyl-4-aminobenzenesulfonic acid, followed by coupling with 2-methyl-4-hydroxybenzenesulfonic acid. The resulting intermediate is then coupled with 4-hydroxy-3-aminonaphthalene-2-sulfonic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Disodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions typically require catalysts like palladium or copper and are conducted under elevated temperatures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines and other simpler aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators and dyes. The molecular targets include cellular components that interact with the azo bonds, leading to changes in color or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3,3’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis(4-aminonaphthalene-1-sulphonate)
  • Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methoxyphenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-[(2-methyl-4-sulphonatophenyl)azo]naphthalene-2-sulphonate

Uniqueness

Disodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct color properties and stability. Its solubility in water and resistance to various chemical reactions make it particularly valuable in industrial applications.

Properties

CAS No.

5938-84-1

Molecular Formula

C31H24N6Na2O8S2

Molecular Weight

718.7 g/mol

IUPAC Name

disodium;7-[(3-aminobenzoyl)amino]-4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C31H26N6O8S2.2Na/c1-17-12-23(34-35-27-11-8-24(13-18(27)2)46(40,41)42)7-10-26(17)36-37-29-28(47(43,44)45)16-20-15-22(6-9-25(20)30(29)38)33-31(39)19-4-3-5-21(32)14-19;;/h3-16,38H,32H2,1-2H3,(H,33,39)(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2

InChI Key

CULQWZFBJPNGAO-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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